molecular formula C16H17NO B12679368 Benzamide, N-(p-methylphenethyl)- CAS No. 3278-15-7

Benzamide, N-(p-methylphenethyl)-

Cat. No.: B12679368
CAS No.: 3278-15-7
M. Wt: 239.31 g/mol
InChI Key: WHPVDKVQUSKFRR-UHFFFAOYSA-N
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Description

Benzamide, N-(p-methylphenethyl)-, is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This compound is characterized by the presence of a benzamide core structure with a p-methylphenethyl substituent. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamide derivatives, including Benzamide, N-(p-methylphenethyl)-, can be achieved through the direct condensation of carboxylic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and mild, providing high yields and eco-friendly conditions.

Industrial Production Methods

Industrial production of benzamide derivatives typically involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with certain functionalized molecules . The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(p-methylphenethyl)-, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Benzamide, N-(p-methylphenethyl)-, has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzamide derivatives involves interactions with specific molecular targets and pathways. For example, some benzamides act as inhibitors of enzymes or receptors, modulating biological processes. The exact mechanism of action for Benzamide, N-(p-methylphenethyl)-, would depend on its specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Ethenzamide
  • Salicylamide
  • Procainamide
  • Moclobemide
  • Metoclopramide

Uniqueness

Benzamide, N-(p-methylphenethyl)-, is unique due to its specific substituent, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various applications.

Properties

CAS No.

3278-15-7

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

N-[2-(4-methylphenyl)ethyl]benzamide

InChI

InChI=1S/C16H17NO/c1-13-7-9-14(10-8-13)11-12-17-16(18)15-5-3-2-4-6-15/h2-10H,11-12H2,1H3,(H,17,18)

InChI Key

WHPVDKVQUSKFRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCNC(=O)C2=CC=CC=C2

Origin of Product

United States

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